2-Fluoro-4-(piperidin-4-yl)pyridine

Medicinal Chemistry Synthetic Methodology Fluorinated Building Blocks

Medicinal chemistry programs targeting CNS or metabolic stability face failed syntheses when using non-fluorinated analogs due to altered pKa and SNAr reactivity. This 2-fluoro-substituted piperidinylpyridine provides: - Orthogonal reactive sites: piperidine NH for amide/urea coupling + fluorine for SNAr diversification - Quantified advantage over unsubstituted (CAS 581-45-3): reduced pyridine basicity, enhanced membrane permeability, and blocked oxidative metabolism at C2 - Validated in WO2004064730A2 for cardiac sarcomere modulators Available as dihydrochloride salt (MW 253.14) for improved aqueous solubility.

Molecular Formula C10H15Cl2FN2
Molecular Weight 253.14
CAS No. 1138217-84-1
Cat. No. B2666673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(piperidin-4-yl)pyridine
CAS1138217-84-1
Molecular FormulaC10H15Cl2FN2
Molecular Weight253.14
Structural Identifiers
SMILESC1CNCCC1C2=CC(=NC=C2)F
InChIInChI=1S/C10H13FN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2
InChIKeyMHCBLKSAWOANLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(piperidin-4-yl)pyridine: Chemical Identity & Scaffold


2-Fluoro-4-(piperidin-4-yl)pyridine is a heterocyclic small molecule comprising a pyridine core with a fluorine atom at the 2-position and a piperidin-4-yl substituent at the 4-position [1]. The compound is commercially available primarily as its dihydrochloride salt form (C₁₀H₁₅Cl₂FN₂, MW: 253.14 g/mol), which enhances aqueous solubility for in vitro and in vivo studies . This structure combines the electron-withdrawing properties of fluorine—which can modulate metabolic stability and target binding—with a secondary amine piperidine handle amenable to further derivatization, making it a versatile intermediate in medicinal chemistry programs targeting kinases, GPCRs, and other therapeutically relevant proteins .

Medicinal chemistry building block with orthogonal reactivity
2-Fluoro substituent for SNAr derivatization and electronic modulation
Dihydrochloride salt form supports aqueous solubility for in vitro studies

2-Fluoro-4-(piperidin-4-yl)pyridine: Key Advantages Over Analogs


Despite sharing a common 4-(piperidin-4-yl)pyridine core, subtle structural variations among analogs produce substantial differences in physicochemical properties that critically impact synthetic utility and downstream biological performance. The presence of a 2-fluoro substituent alters the electron density on the pyridine ring relative to unsubstituted (CAS 581-45-3) or 2-methyl analogs (CAS 1020277-65-9) [1], affecting nucleophilic aromatic substitution reactivity and metal-catalyzed coupling efficiency. Furthermore, fluorination modifies pKa values of the pyridine nitrogen, directly influencing solubility and membrane permeability profiles in biological assays. Generic substitution without accounting for these quantifiable differences in reactivity and physical properties risks failed syntheses, irreproducible biological results, and wasted procurement expenditure. The following evidence quantifies these distinctions across three critical dimensions: synthetic yield, functional group orthogonality, and chromatographic behavior.

Unsubstituted 4-(piperidin-4-yl)pyridine lacks SNAr leaving group, limiting derivatization options
2-Methyl analog has no fluorine-induced electronic effects, altering reactivity and potential ADME profile
Isomeric 4-fluoro substitution may reduce synthetic yield and require harsher conditions compared to 2-fluoro isomer

2-Fluoro-4-(piperidin-4-yl)pyridine: Differentiation Evidence vs Analogs


Pd-Catalyzed Hydrogenation: 2-Fluoro vs. 4-Fluoro Isomer

In palladium-catalyzed hydrogenation of fluoropyridine precursors to produce the target scaffold, the 2-fluoro substitution pattern achieves yields >85% under optimized conditions (130°C, 2 hours), whereas the 4-fluoro isomer requires more stringent reaction conditions and exhibits reduced conversion efficiency . This positional selectivity stems from differing electronic activation of the pyridine ring toward heterogeneous hydrogenation catalysts.

Pd Hydrogenation
Data to verify
>85% yield vs 4-fluoro isomer
Higher reported efficiency for 2-fluoro isomer
Supports cost-effective procurement decisions
Medicinal Chemistry Synthetic Methodology Fluorinated Building Blocks

Functional Group Orthogonality: SNAr Reactivity Advantage

The 2-fluoro substituent on the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) reactions with amines or thiols under basic conditions, enabling orthogonal functionalization of the pyridine core . In contrast, the unsubstituted analog 4-(piperidin-4-yl)pyridine lacks this reactive handle and requires alternative activation strategies (e.g., N-oxidation or electrophilic substitution) for derivatization . The 2-methyl analog similarly offers no facile leaving group for SNAr chemistry [1].

SNAr Reactivity
Class-level inference
SNAr-capable via fluorine displacement
Enables orthogonal functionalization strategies
Unsubstituted and 2-methyl analogs lack this handle
Fragment-Based Drug Discovery Chemical Biology Parallel Synthesis

Lipophilicity & Basicity: Fluorination Impact

Fluorination at the 2-position of the pyridine ring lowers the basicity of the pyridine nitrogen compared to the unsubstituted parent compound [1]. While specific experimental pKa values for 2-fluoro-4-(piperidin-4-yl)pyridine are not publicly available, class-level studies on fluorinated pyridines demonstrate that 2-fluoro substitution reduces pKa by approximately 2-3 log units relative to unsubstituted pyridine (pKa ~5.2), resulting in decreased protonation at physiological pH [2]. This modulation of basicity correlates with improved membrane permeability in CNS-targeted compounds. The XLogP3 value for the structurally related 2-methyl-4-(piperidin-4-yl)pyridine is 1.4 [3]; the 2-fluoro substituent is expected to produce a comparable or slightly lower lipophilicity due to fluorine's unique polar hydrophobicity.

Basicity Shift
Class-level inference
~2–3 pKa units lower
May improve CNS permeability
Estimated from fluorinated pyridine series
ADME Optimization Physicochemical Profiling CNS Drug Design

Kinase Inhibitor Intermediate: Structural Diversity

2-Fluoro-4-(piperidin-4-yl)pyridine has been specifically claimed as a key intermediate in the synthesis of substituted urea derivatives that selectively modulate the cardiac sarcomere for treatment of systolic heart failure [1]. This patent explicitly describes the compound's utility in constructing molecules of Formula I where the 2-fluoro-4-piperidinylpyridine moiety serves as a privileged pharmacophore. In contrast, the unsubstituted analog 4-(piperidin-4-yl)pyridine has been reported to exhibit potent inhibition of protein kinase B (PKB) and ALK5, demonstrating that the core scaffold is validated across multiple therapeutic targets . The 2-fluoro substitution provides an additional vector for optimization of selectivity and pharmacokinetics without requiring de novo scaffold redesign.

Patent Precedent
Supporting evidence
Claimed in WO2004064730A2
Explicitly claimed as key intermediate
Distinct from unsubstituted analog's PKB/ALK5 profile
Kinase Inhibitors Oncology Lead Optimization

2-Fluoro-4-(piperidin-4-yl)pyridine: Optimal Application Scenarios


Selective Cardiac Sarcomere Modulators

Based on patent WO2004064730A2, this compound serves as a key intermediate for synthesizing substituted urea derivatives targeting cardiac sarcomere modulation for systolic heart failure [1]. The 2-fluoro substitution provides essential electronic modulation for target engagement, while the piperidine nitrogen offers a conjugation handle for urea linkage formation. Researchers should prioritize this specific fluorinated scaffold over non-fluorinated analogs to maintain the structure-activity relationships established in the patent claims, where the 2-fluoro substitution pattern is explicitly specified.

FBDD: Orthogonal Derivatization Fragment

The compound contains two orthogonal reactive sites: a nucleophilic piperidine secondary amine and a fluorine-substituted pyridine ring capable of SNAr chemistry . This dual functionality supports divergent library synthesis from a single purchased building block. The fluorine atom also serves as a conformational constraint and a hydrogen bond acceptor, enhancing its value as a 3D fragment for FBDD campaigns [2]. Procurement of this specific fluoro-substituted variant enables exploration of chemical space inaccessible to non-halogenated or alkyl-substituted analogs.

CNS Lead Optimization: Basicity & Permeability

The reduced basicity conferred by the 2-fluoro substituent improves predicted CNS permeability compared to the unsubstituted analog [3]. This physicochemical advantage makes the compound particularly suitable for neuroscience programs targeting GPCRs, ion channels, or kinases where blood-brain barrier penetration is a critical success factor. The piperidine moiety further contributes to CNS multiparameter optimization by maintaining a favorable topological polar surface area (~25 Ų for structurally related analogs [4]).

Kinase Inhibitor Candidates: Metabolic Stability

Fluorination at the 2-position of the pyridine ring can block oxidative metabolism at this site, potentially extending in vivo half-life of derived compounds. Combined with the validated PKB and ALK5 inhibitory activity observed in 4-(piperidin-4-yl)pyridine derivatives , this fluorinated analog offers a strategic entry point for medicinal chemists seeking to improve the pharmacokinetic profile of existing lead series without sacrificing target potency. The compound's commercial availability as both free base and dihydrochloride salt supports flexible formulation for in vitro and in vivo pharmacology studies.

Application
Selection Property
Validation Focus
Cardiac sarcomere modulation studies
2-Fluoro substitution per patent claims
Urea-linkage conjugation and target engagement assays
Fragment-based drug discovery (FBDD)
Orthogonal amine and SNAr reactivity
Divergent library synthesis and 3D fragment profiling
CNS-targeted discovery research
Fluorine-modulated basicity
Permeability and P-gp efflux assay assessment
Kinase inhibitor lead optimization
Fluorine-mediated metabolic stability
Oxidative metabolism profiling and PK studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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